molecular formula C14H11F3N4O B10928114 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10928114
M. Wt: 308.26 g/mol
InChI Key: GCRBIVLKNRBOAR-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains pyrazole, furan, and pyrimidine rings. The presence of trifluoromethyl groups often imparts unique chemical and physical properties, making such compounds of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. Common steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of the pyrimidine ring: This often involves the cyclization of appropriate amidines or guanidines with β-dicarbonyl compounds.

    Introduction of the furan ring: This can be done via cross-coupling reactions such as Suzuki or Stille coupling.

    Introduction of the trifluoromethyl group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions may target the pyrazole or pyrimidine rings, potentially leading to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Industry: Use in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the furan ring in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine may impart unique electronic and steric properties, influencing its reactivity and interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C14H11F3N4O

Molecular Weight

308.26 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C14H11F3N4O/c1-8-6-9(2)21(20-8)13-18-10(11-4-3-5-22-11)7-12(19-13)14(15,16)17/h3-7H,1-2H3

InChI Key

GCRBIVLKNRBOAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)C

Origin of Product

United States

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